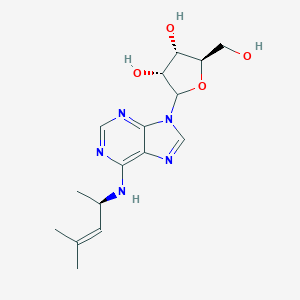
N-Dmb-adenosine
Description
N-Dmb-adenosine (N-dimethylbenzoyl-adenosine) is a chemically modified adenosine derivative where a dimethylbenzoyl (Dmb) group is attached to the nitrogen atom of the adenine base. This modification enhances its stability and alters its biochemical interactions compared to unmodified adenosine. Such derivatives are critical in biomedical research, particularly in studies involving nucleotide metabolism, enzyme inhibition, and receptor binding .
Properties
CAS No. |
158300-15-3 |
|---|---|
Molecular Formula |
C16H23N5O4 |
Molecular Weight |
349.38 g/mol |
IUPAC Name |
(2R,3S,4R)-2-(hydroxymethyl)-5-[6-[[(2R)-4-methylpent-3-en-2-yl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4/c1-8(2)4-9(3)20-14-11-15(18-6-17-14)21(7-19-11)16-13(24)12(23)10(5-22)25-16/h4,6-7,9-10,12-13,16,22-24H,5H2,1-3H3,(H,17,18,20)/t9-,10-,12-,13-,16?/m1/s1 |
InChI Key |
BNELRKBQHVNRME-RXORQQCGSA-N |
SMILES |
CC(C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Isomeric SMILES |
C[C@H](C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC(C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Synonyms |
N(6)-(1,3-dimethyl-2-butenyl)adenosine N-(1,3-dimethyl-2-butenyl)adenosine N-(1,3-dimethyl-2-butenyl)adenosine, (S)-enantiomer N-DMB-adenosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-Dmb-adenosine with structurally related adenosine derivatives:
Biochemical Properties
- Stability: The dimethylbenzoyl group in this compound likely improves metabolic stability compared to unmodified adenosine, similar to how the benzoyl group in N6-benzoyl-adenosine protects against enzymatic degradation .
- Receptor Affinity: Adenosine derivatives with bulky substituents (e.g., benzoyl or DMT groups) often exhibit altered binding to adenosine receptors (A1, A2A, etc.), which is critical for targeting cardiovascular or inflammatory pathways .
- Permeability: Compounds like N6-benzoyl-adenosine are evaluated for blood-brain barrier (BBB) penetration using assays involving P-glycoprotein (Pgp) interaction, a common challenge for nucleoside analogs .
Research Findings
- Enzyme Inhibition: Analogous dimethylamino-modified compounds (e.g., dimethylsphingosine) demonstrate potent inhibition of kinases and other enzymes, suggesting this compound may similarly target adenosine-dependent enzymes like adenylate cyclase .
- Synthetic Utility: The dimethoxytrityl (DMT) and benzoyl groups in related adenosine derivatives are used to block reactive sites during oligonucleotide synthesis, implying that the Dmb group in this compound could serve a similar protective role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


